(R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile
CAS No.: 1213607-78-3
Cat. No.: VC0171559
Molecular Formula: C9H8F2N2O
Molecular Weight: 198.1694264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213607-78-3 |
|---|---|
| Molecular Formula | C9H8F2N2O |
| Molecular Weight | 198.1694264 |
Introduction
Structural Characterization and Basic Properties
(R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile belongs to the class of chiral β-amino alcohols containing a fluorinated aromatic core. The molecular structure features a benzonitrile scaffold with two fluorine atoms at positions 2 and 6, creating a symmetrically substituted aromatic system. The side chain contains a chiral center with an R configuration, bearing both amino and hydroxyl functional groups.
Physicochemical Properties
The basic physicochemical properties of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1213607-78-3 |
| Molecular Formula | C₉H₈F₂N₂O |
| Molecular Weight | 198.1694 g/mol |
| Appearance | Typically a crystalline solid |
| InChI Key | XGAVOODMMBMCKV-SSDOTTSWSA-N |
| Stereochemistry | R configuration at the chiral carbon |
| Functional Groups | Cyano, amino, hydroxyl, fluoro |
The compound's structure combines electron-withdrawing groups (fluorine atoms and nitrile) with electron-donating groups (amino), creating an electronically diverse system that contributes to its reactivity profile.
Structural Features
The presence of the nitrile group at position 4 of the benzene ring, flanked by two fluorine atoms at positions 2 and 6, creates a highly polarized aromatic system. The fluorine substituents contribute to the compound's metabolic stability and lipophilicity, which are important considerations for potential pharmaceutical applications. The chiral (R)-aminoethanol moiety introduces stereoselectivity that can be crucial for biological activity .
Synthesis Methods and Approaches
The synthesis of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile typically involves stereoselective methods that ensure the correct configuration at the chiral center. Several synthetic routes have been reported in the literature, many leveraging recent advances in stereoselective amino alcohol synthesis.
Stereoselective Synthesis Strategies
Recent developments in stereoselective amino alcohol synthesis provide valuable approaches for preparing compounds like (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile. These methods typically involve one of the following strategies:
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Reduction of chiral amino acid derivatives: Starting from the corresponding amino acid, followed by selective reduction of the carboxylic acid moiety.
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Nucleophilic ring-opening of chiral epoxides: This approach uses chiral epoxides as substrates for aminolysis reactions.
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Asymmetric aminohydroxylation: Direct introduction of amino and hydroxyl groups using Sharpless aminohydroxylation methodology.
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Electrocatalytic decarboxylative transformations: Recent research describes an innovative approach using serine-derived chiral carboxylic acids in stereoselective electrocatalytic decarboxylative transformations .
Synthetic Route from Fluorinated Benzonitrile Precursors
A potential synthetic route to (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile could involve 4-amino-3,5-difluorobenzonitrile as a key intermediate. Based on published methods for similar compounds, the synthesis might follow this general pathway:
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Preparation of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline via cyanation with CuCN in DMF.
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Introduction of the chiral (R)-2-hydroxyethyl moiety through stereoselective methods, possibly involving a chiral auxiliary or asymmetric catalysis .
The synthesis of related compounds such as 4-amino-3,5-difluorobenzonitrile has been documented with yields ranging from 42% to 84%, indicating the feasibility of such approaches .
Spectroscopic and Analytical Characterization
Proper characterization of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile requires a combination of spectroscopic and analytical techniques to confirm its structure, purity, and stereochemical configuration.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the compound's structure. For fluorinated compounds like (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile, both ¹H and ¹³C NMR are complemented by ¹⁹F NMR. Expected characteristic signals include:
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¹H NMR: Signals for the aromatic proton, chiral methine proton, methylene protons, amino and hydroxyl protons
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¹³C NMR: Distinct signals for the nitrile carbon, aromatic carbons (showing coupling with fluorine), and the chiral carbon
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¹⁹F NMR: Signals for the two fluorine atoms, which would appear as a symmetrical pattern due to their equivalent chemical environment
Mass Spectrometry and Other Analytical Methods
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern. For (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile, the expected molecular ion peak would be at m/z 198.1694, corresponding to its molecular formula C₉H₈F₂N₂O. Additional analytical methods include:
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Infrared spectroscopy (IR): Characteristic bands for nitrile (≈2230 cm⁻¹), amino, and hydroxyl groups
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Optical rotation: To confirm the specific rotation and thereby the enantiomeric purity
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Chiral HPLC: To determine enantiomeric excess and confirm the stereochemical purity
Chemical Reactivity and Properties
Understanding the reactivity of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is important for its application in synthesis and medicinal chemistry.
Reactivity Profile
The compound exhibits a diverse reactivity profile due to its multiple functional groups:
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Nitrile group: Can undergo hydrolysis to amides or carboxylic acids, reduction to amines, or act as a coordination site for metal complexes.
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Amino group: Can participate in various reactions including acylation, alkylation, and formation of imines or amides.
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Hydroxyl group: Susceptible to esterification, etherification, or oxidation reactions.
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Fluorine substituents: Generally stable but can participate in nucleophilic aromatic substitution under harsh conditions .
Applications in Medicinal Chemistry and Drug Discovery
The structural features of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile make it particularly interesting for medicinal chemistry applications.
Structure-Activity Relationships
The specific (R) configuration at the chiral center of 4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile may contribute significantly to its biological activity profile. In related compounds, this stereochemistry often determines:
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Binding affinity: The spatial arrangement of the amino and hydroxyl groups can be critical for receptor binding.
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Metabolic stability: The fluorine substituents typically enhance metabolic stability by preventing oxidative degradation.
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Pharmacokinetic properties: The balance of hydrophilic (amino, hydroxyl) and lipophilic (aromatic, fluorine) elements influences absorption, distribution, and excretion profiles .
Comparative Analysis with Related Compounds
To better understand the properties and potential of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile, it is valuable to compare it with structurally related compounds.
Related Fluorinated Benzonitriles
Several related fluorinated benzonitriles have been reported in the literature:
| Compound | Structure | Key Differences |
|---|---|---|
| 4-Amino-3,5-difluorobenzonitrile | Lacks the chiral aminoethanol side chain | Simpler structure, lacks stereocenter |
| 5-Chloro-2,4-difluorobenzonitrile | Contains chlorine instead of aminoethanol | Different substitution pattern, no chiral center |
| (S)-4-(1-Hydroxyethyl)benzonitrile | Different fluorination pattern, different chiral side chain | Opposite stereochemistry, different substitution pattern |
These comparisons highlight the unique features of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile, particularly its specific combination of functional groups and stereochemistry .
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